molecular formula C16H20F3NO2 B6505190 2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396873-90-7

2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B6505190
CAS No.: 1396873-90-7
M. Wt: 315.33 g/mol
InChI Key: NLAPJNQSHXPCPY-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic acetamide derivative featuring a 3-methylphenyl aromatic ring, a trifluoroethyl group, and an oxan-4-yl (tetrahydropyranyl) moiety. This compound combines electron-donating (3-methylphenyl) and electron-withdrawing (trifluoroethyl) substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-12-3-2-4-13(9-12)10-15(21)20(11-16(17,18)19)14-5-7-22-8-6-14/h2-4,9,14H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAPJNQSHXPCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Solid-State Geometry

Comparison with N-(meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides
and highlight that meta-substituted phenylacetamides exhibit distinct crystal packing patterns. For example:

  • N-(3-methylphenyl)-2,2,2-trichloro-acetamide (3MPTCA) crystallizes in a monoclinic system with one molecule per asymmetric unit, while N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (35DMPTCA) has two molecules per unit due to steric effects .
  • Target Compound : The trifluoroethyl group in 2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is bulkier and more electronegative than trichloro groups, likely altering crystal symmetry and intermolecular interactions (e.g., C–F···H hydrogen bonds). The oxan-4-yl group may further disrupt planar stacking observed in trichloro-acetamides.

Table 1: Crystal Parameters of Selected Acetamides

Compound Crystal System Space Group Molecules/Unit Key Substituents
3MPTCA Monoclinic P2₁/c 1 3-CH₃, CCl₃
35DMPTCA Triclinic P-1 2 3,5-(CH₃)₂, CCl₃
Target Compound (Inferred) Likely Monoclinic P2₁/c 1 3-CH₃, CF₃CH₂, oxan-4-yl

Electronic and Spectroscopic Properties

Trifluoroethyl vs. Trichloro Groups

  • Electron-Withdrawing Effects: The trifluoroethyl group (-CF₃CH₂) is less polarizable but more electronegative than trichloro (-CCl₃), leading to stronger inductive effects. ~10–11 for trichloro derivatives) .
  • NMR Shifts : The trifluoroethyl group causes significant deshielding in ¹H NMR (e.g., δ 4.3–4.1 ppm for -CF₃CH₂ protons) compared to δ 2.0–2.5 ppm for -CCl₃ protons in trichloro-acetamides .

Oxan-4-yl vs. Aliphatic Amines The oxan-4-yl group introduces an oxygen atom capable of hydrogen bonding, improving aqueous solubility relative to compounds like N-(2,2,2-trifluoroethyl)-2-(4-formylphenoxy)acetamide (logD ~2.5) .

Trifluoroethyl-Containing Pharmaceuticals

  • CPI-1205 : An EZH2 inhibitor featuring a trifluoroethyl group, demonstrating enhanced metabolic stability and target binding . The target compound’s trifluoroethyl moiety may similarly resist enzymatic degradation.

Comparison with Pesticide Acetamides

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): The trifluoroethyl group in the target compound offers greater hydrolytic stability than alachlor’s methoxymethyl group, which is prone to oxidation .

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